Pentaethylene glycol (CAS 4792-15-8) is a monodisperse, exact-chain-length oligomer consisting of five ethylene oxide units and two terminal hydroxyl groups. In commercial procurement, it is highly valued as a precision bifunctional linker for Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and advanced macrocyclic synthesis [1]. Unlike low-cost polydisperse mixtures such as PEG 200, pure pentaethylene glycol provides absolute structural uniformity. This exact molecular definition is a critical regulatory and functional requirement for pharmaceutical manufacturing, enabling exact structure-activity relationship (SAR) optimization and eliminating the batch-to-batch variability inherent to polymeric mixtures [2].
Generic substitution with polydisperse PEG 200 or adjacent monodisperse oligomers (such as tetraethylene or hexaethylene glycol) frequently fails in precision applications. PEG 200 contains a Gaussian distribution of chain lengths ranging from mono- to nonaethylene glycol; utilizing it in conjugation workflows creates a heterogeneous mixture of products, leading to severe purification bottlenecks and unpredictable pharmacokinetics [1]. Furthermore, substituting pentaethylene glycol with tetraethylene glycol (PEG4) alters the spatial distance between conjugated ligands by approximately 3 to 4 angstroms. In PROTAC development, this single-unit difference can completely abrogate the formation of the required ligase-target ternary complex, resulting in a total loss of degradation efficacy [2].
Commercial PEG 200 is a polydisperse mixture with a broad molecular weight distribution, making it unsuitable for precision drug conjugation. Pentaethylene glycol provides an exact molecular weight with a Polydispersity Index (PDI) of 1.000, ensuring that downstream conjugation reactions yield a single, uniform product rather than a complex polymeric distribution[1].
| Evidence Dimension | Polydispersity Index (PDI) |
| Target Compound Data | Pentaethylene glycol (PDI = 1.000) |
| Comparator Or Baseline | PEG 200 (PDI > 1.1, mixture of n=1 to n=9) |
| Quantified Difference | Elimination of chain-length heterogeneity |
| Conditions | Polymer characterization for pharmaceutical precursor selection |
Guarantees exact stoichiometric control and eliminates the massive purification bottlenecks associated with polydisperse PEG mixtures in ADC and PROTAC synthesis.
In the synthesis of Homo-PROTACs targeting the VHL E3 ubiquitin ligase, the length of the PEG linker directly dictates degradation efficiency. Constructs utilizing a pentaethylene glycol (PEG5) linker successfully induced robust, rapid self-degradation of VHL, whereas identical constructs utilizing shorter linkers failed to achieve the optimal spatial geometry required for the ternary complex [1].
| Evidence Dimension | Target Protein Degradation Efficiency |
| Target Compound Data | Pentaethylene glycol (PEG5 linker): Robust VHL self-degradation |
| Comparator Or Baseline | Shorter PEG linkers (e.g., PEG3/PEG4): Suboptimal or abrogated degradation |
| Quantified Difference | Critical threshold for functional ternary complex formation |
| Conditions | In vitro VHL E3 ligase dimerization and degradation assays |
Demonstrates that selecting the exact PEG5 spacer is non-negotiable for specific PROTAC designs where a shorter linker cannot physically bridge the target and ligase.
Polydisperse PEG 200 exhibits averaged bulk physical properties that deviate significantly from its individual oligomer components. Molecular dynamics simulations and physical measurements demonstrate that pure pentaethylene glycol possesses a distinct, highly predictable self-diffusion coefficient and viscosity profile that differs by over an order of magnitude from the bulk averages of PEG 200 mixtures [1].
| Evidence Dimension | Self-Diffusion Coefficient Predictability |
| Target Compound Data | Pure Pentaethylene glycol: Exact, uniform diffusion kinetics |
| Comparator Or Baseline | Polydisperse PEG 200: Averaged, heterogeneous diffusion kinetics |
| Quantified Difference | >10-fold divergence in specific oligomer dynamics vs bulk mixture |
| Conditions | Molecular dynamics (MD) simulations and physical viscosity/diffusion measurements |
Provides the exact mass transport predictability required for precision microfluidics, diffusion-controlled reactions, and advanced formulation engineering.
Pentaethylene glycol is the definitive choice for constructing PEG5 linkers in targeted protein degraders and antibody-drug conjugates. Its exact chain length ensures optimal ternary complex formation, while its monodispersity satisfies stringent regulatory requirements for pharmaceutical purity, avoiding the mixed-product profiles of PEG 200 [1].
Ideal for generating highly uniform self-assembled monolayers on biosensors or nanoparticles. The PDI of 1.000 ensures a perfectly even surface topology and predictable ligand spacing, which is physically impossible to achieve with polydisperse PEG mixtures[2].
Serves as an exact-length bifunctional precursor for the template-assisted cyclopolymerization of specific ion-binding macrocycles. The exact number of oxygen atoms in pentaethylene glycol dictates the resulting cavity size, ensuring high-fidelity cation recognition specificity [3].
Irritant